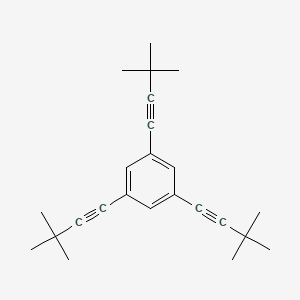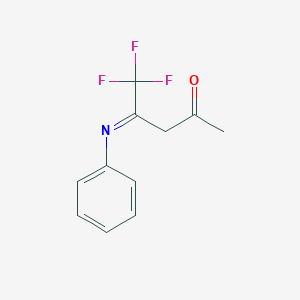
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)-: is an organic compound characterized by a benzene ring substituted with three 3,3-dimethyl-1-butynyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- typically involves the alkylation of benzene derivatives. One common method includes the reaction of 1,3,5-tribromobenzene with 3,3-dimethyl-1-butyne in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions for several hours to ensure complete substitution .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules, thereby affecting its overall activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(1-imidazolyl)benzene
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
- 1,3,5-Tris(diphenylamino)benzene
Uniqueness
Benzene, 1,3,5-tris(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 3,3-dimethyl-1-butynyl groups, which impart distinct electronic and steric properties.
Properties
CAS No. |
851961-39-2 |
|---|---|
Molecular Formula |
C24H30 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,3,5-tris(3,3-dimethylbut-1-ynyl)benzene |
InChI |
InChI=1S/C24H30/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 |
InChI Key |
YAKQPEFNLNZQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC(=CC(=C1)C#CC(C)(C)C)C#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)






![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)


